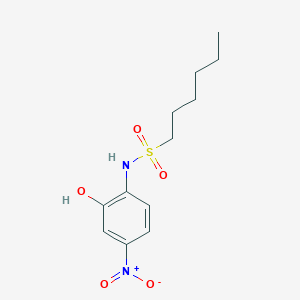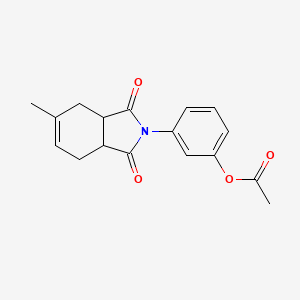![molecular formula C19H14N2O4 B3834080 4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)
4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Vue d'ensemble
Description
4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly referred to as NATD, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NATD belongs to the family of azatricyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of NATD is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. NATD has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
NATD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NATD can inhibit the growth of cancer cells and reduce inflammation in various cell types. In animal studies, NATD has been shown to protect against oxidative stress and reduce the severity of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NATD in laboratory experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using NATD in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on NATD. One area of interest is the development of new synthetic methods for producing NATD. Another area of interest is the investigation of the potential therapeutic applications of NATD in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of NATD and its effects on different cell types.
Conclusion
In conclusion, NATD is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and anti-inflammatory and antioxidant properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of NATD and its effects on different cell types.
Applications De Recherche Scientifique
NATD has been the subject of numerous scientific studies due to its potential therapeutic applications. Recent research has shown that NATD has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-(4-nitronaphthalen-1-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18-16-10-5-6-11(9-10)17(16)19(23)20(18)14-7-8-15(21(24)25)13-4-2-1-3-12(13)14/h1-8,10-11,16-17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIBYCPYZHPPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C5=CC=CC=C54)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitronaphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3834002.png)
![4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone](/img/structure/B3834009.png)
![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)


![N-(4-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3834061.png)

![4,10-di-1H-tetrazol-5-yl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B3834084.png)
![2,2'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)bis(3-methylbutanoic acid)](/img/structure/B3834085.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3834094.png)
![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3834096.png)
![3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide](/img/structure/B3834097.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)